Magnesium;heptylbenzene;bromide

Description

Historical Development and Foundational Significance of Grignard Reagents in Organic Synthesis

The discovery of organomagnesium halides, or Grignard reagents, by French chemist Victor Grignard in 1900 marked a pivotal moment in organic chemistry. thermofisher.comacs.org Grignard found that magnesium metal reacts with alkyl and aryl halides in the presence of ether to form these highly reactive compounds. msu.edu This breakthrough was a significant advancement over previous methods using less reactive metals like zinc. britannica.com The immense utility of these reagents in synthesizing a wide array of organic molecules, from alcohols to complex natural products, was quickly recognized. thermofisher.combritannica.comnumberanalytics.com This discovery earned Victor Grignard the Nobel Prize in Chemistry in 1912, a testament to the profound impact of his work on the field of organic synthesis. acs.orgbritannica.comwikipedia.org

The general formula for a Grignard reagent is R-Mg-X, where R is an organic group (alkyl or aryl), Mg is magnesium, and X is a halogen. wikipedia.org The carbon-magnesium bond is highly polarized, resulting in a nucleophilic carbon atom that can readily attack electrophilic centers, most notably the carbon atom in a carbonyl group. wikipedia.orgmt.com This reactivity is the cornerstone of the Grignard reaction, a versatile and widely used method for creating new carbon-carbon bonds. tutorchase.comnumberanalytics.com

Classification and Role of Organomagnesium Halides as Versatile Synthetic Intermediates

Organomagnesium halides are broadly classified as Grignard reagents and are a subclass of organomagnesium compounds. wikipedia.org They are typically not isolated as solids but are used as solutions in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org In these solutions, the magnesium atom is stabilized by coordination with the ether molecules. wikipedia.org

The versatility of Grignard reagents stems from their dual nature as strong nucleophiles and strong bases. mt.com Their primary role in synthesis is to react with a wide variety of electrophiles, including:

Carbonyl compounds: Aldehydes and ketones react with Grignard reagents to form secondary and tertiary alcohols, respectively. thermofisher.comebsco.com

Esters and acid halides: These react to form tertiary alcohols. mt.com

Nitriles: Reaction with nitriles can produce ketones. ebsco.com

Carbon dioxide: Carboxylation of a Grignard reagent followed by an acidic workup yields a carboxylic acid. wikipedia.org

Organic halides: In the presence of a suitable metal catalyst, Grignard reagents can couple with organic halides to form new carbon-carbon bonds. wikipedia.org

This wide range of reactivity makes Grignard reagents indispensable tools for the construction of complex organic molecules. tutorchase.comnumberanalytics.com

Academic Research Landscape and Significance of Heptylbenzene (B126430) Magnesium Bromide as an Arylmagnesium Halide

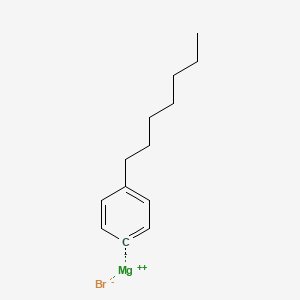

Heptylbenzene magnesium bromide is a specific type of arylmagnesium halide, where the aryl group is heptylbenzene. Its chemical formula is C₁₃H₁₉BrMg. The presence of the heptyl group on the benzene (B151609) ring can influence the reagent's reactivity and solubility characteristics.

Academic research involving arylmagnesium halides like heptylbenzene magnesium bromide often focuses on their application in cross-coupling reactions to form biaryl compounds, which are important structural motifs in many pharmaceuticals and materials. acs.orgresearchgate.net The synthesis of such reagents typically involves the reaction of the corresponding aryl bromide (in this case, heptylbromobenzene) with magnesium turnings in an ether solvent. wikipedia.orgorgsyn.orgorgsyn.org Researchers have also explored methods to improve the preparation of arylmagnesium halides, such as using LiCl to mediate the bromine-magnesium exchange, which allows for the synthesis of functionalized Grignard reagents under milder conditions. organic-chemistry.org

The study of specific Grignard reagents like heptylbenzene magnesium bromide contributes to a deeper understanding of structure-reactivity relationships and allows for the development of new synthetic methodologies. For instance, the electronic and steric effects of the heptyl group can be investigated in various reactions, providing valuable data for designing more efficient and selective synthetic routes.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;heptylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19.BrH.Mg/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;;/h8-9,11-12H,2-5,7,10H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVOCNUYYGNVGD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrMg | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.50 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Precursor Chemistry of Heptylbenzene Magnesium Bromide

Direct Reaction of Haloarenes (e.g., Bromoheptylbenzene) with Metallic Magnesium

The most common and direct method for preparing heptylbenzene (B126430) magnesium bromide involves the reaction of an aryl halide, specifically 1-bromo-4-heptylbenzene (B1272917), with magnesium metal turnings. mdpi.com This reaction is an oxidative insertion of magnesium into the carbon-bromine bond of the haloarene. The general procedure involves adding a solution of the aryl bromide to a suspension of magnesium turnings in an appropriate anhydrous ether solvent. rsc.orgorgsyn.orgorgsyn.org

The reaction is typically initiated by adding a small portion of the haloarene solution to the magnesium. Once the exothermic reaction begins, the remainder of the haloarene is added at a rate that maintains a gentle reflux, ensuring a controlled reaction temperature. orgsyn.org The successful formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the disappearance of the metallic magnesium and the formation of a cloudy, grayish, or brownish solution.

Influence of Solvent Coordination on Reagent Formation and Stability (e.g., Diethyl Ether, Tetrahydrofuran)

The choice of solvent is critical in the synthesis of Grignard reagents. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential because they are aprotic and can solvate and stabilize the Grignard reagent as it forms. quora.com The oxygen atoms in the ether molecules possess lone pairs of electrons that coordinate to the electron-deficient magnesium center of the RMgX species. quora.com This coordination is crucial for several reasons:

It stabilizes the highly reactive organomagnesium compound in solution. quora.com

It helps to break up the oligomeric structures that Grignard reagents can form, increasing their reactivity. acs.org

It facilitates the initial reaction by helping to remove oxidation products from the magnesium surface.

Both diethyl ether and THF are commonly used, but they possess different properties that can influence the reaction. THF is more polar and a stronger Lewis base than diethyl ether, leading to better stabilization of the Grignard reagent. quora.comquizlet.com This enhanced stabilization can make the Grignard carbanion more reactive. quora.com Additionally, THF's higher boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive halides. quizlet.com

Table 1: Comparison of Common Solvents for Grignard Reagent Synthesis

| Property | Diethyl Ether ((C₂H₅)₂O) | Tetrahydrofuran (THF) (C₄H₈O) |

|---|---|---|

| Boiling Point | 34.6 °C | 66 °C |

| Polarity | Lower | Higher |

| Lewis Basicity | Weaker | Stronger |

| Coordinating Ability | Good | Excellent |

| Advantages | Easy to remove post-reaction. | Higher reaction temperatures possible; better stabilization of the reagent. quora.comquizlet.com |

Magnesium Activation Strategies for Reaction Initiation

A common challenge in Grignard reagent synthesis is the initiation of the reaction. This difficulty arises because magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide. stackexchange.com To overcome this, several activation strategies are employed to expose a fresh, reactive metal surface.

Mechanical Methods : Physically disrupting the oxide layer can initiate the reaction. This includes methods like crushing the magnesium turnings in the flask with a glass rod or using ultrasound (sonication) to clean the metal surface. stackexchange.comresearchgate.net Vigorous stirring can also help abrade the oxide layer. researchgate.net

Chemical Activators : Small amounts of chemical agents are often used to clean the magnesium surface and initiate the reaction. Common activators include:

Iodine : A crystal of iodine is often added to the magnesium. It reacts with the magnesium to form magnesium iodide (MgI₂), which helps to etch the oxide layer. stackexchange.comresearchgate.net

1,2-Dibromoethane : This compound reacts with magnesium to form magnesium bromide and ethylene (B1197577) gas. The observation of bubbles is a clear indicator that the magnesium is reactive and the Grignard formation can proceed. stackexchange.comresearchgate.net

Preformed Grignard Reagent : Adding a small amount of a previously prepared Grignard reagent can help initiate the new batch. stackexchange.com

Highly Reactive Magnesium : Specialized forms of magnesium, such as Rieke magnesium (prepared by the reduction of MgCl₂ with an alkali metal), are highly activated and can react with organic halides that are typically unreactive under standard conditions. stackexchange.comunl.edu Another approach involves using diisobutylaluminum hydride (DIBAH) to activate the magnesium surface, which allows for reliable reaction initiation even at low temperatures. acs.orgresearchgate.net

Table 2: Common Magnesium Activation Methods

| Method | Description | Advantages |

|---|---|---|

| Iodine (I₂) | A small crystal is added to the Mg turnings. | Simple and effective for laboratory scale. stackexchange.com |

| 1,2-Dibromoethane | A small amount is added; reaction produces ethene gas. | Provides a visual cue (bubbling) for activation. stackexchange.com |

| Mechanical Stirring/Crushing | The oxide layer is physically broken. | Avoids chemical contaminants. researchgate.net |

| DIBAH | Diisobutylaluminum hydride is used to treat the Mg surface. | Highly reliable, allows for low-temperature initiation. acs.orgresearchgate.net |

| Rieke Magnesium | Uses a chemically prepared, highly reactive form of Mg. | Effective for unreactive organic halides. unl.edu |

Mechanistic Aspects of Grignard Reagent Formation (e.g., Induction Periods, Radical vs. Non-Radical Pathways)

The formation of a Grignard reagent is characterized by an induction period , which is the delay between the addition of the organic halide and the start of the exothermic reaction. This period is primarily due to the time required to overcome the magnesium oxide passivation layer. The length of the induction period can be reduced or eliminated by the activation strategies discussed previously.

The precise mechanism of the reaction at the magnesium surface has been a subject of extensive study and debate. Evidence exists for both radical and non-radical (polar) pathways, and the operative mechanism may depend on the substrate and reaction conditions. wikipedia.org

Radical Pathway : A widely proposed mechanism involves a single-electron transfer (SET) from the magnesium surface to the organic halide (R-X). This transfer results in the formation of a radical anion, which then fragments into an organic radical (R•) and a halide ion (X⁻). The organic radical can then react with the magnesium surface to form the Grignard reagent. alfredstate.edu The detection of radical coupling side products (R-R) during some Grignard syntheses supports this pathway. wikipedia.org Theoretical studies suggest this radical pathway is prevalent, especially on smaller magnesium clusters. rsc.orgresearchgate.net

Non-Radical Pathway : An alternative mechanism involves a more concerted process without the formation of free radicals. In this model, the carbon-halogen bond interacts directly with the magnesium surface, leading to the insertion of the magnesium atom. Computational studies indicate that as the size of the magnesium cluster on the surface increases, a non-radical pathway becomes more competitive with the radical route. rsc.orgresearchgate.net

It is likely that these pathways are not mutually exclusive and can compete. The nature of the organic halide, the solvent, and the state of the magnesium surface can all influence which mechanism predominates. operachem.com

Methodological Considerations for Anhydrous Reaction Conditions

Grignard reagents are highly reactive and function as both strong nucleophiles and strong bases. psiberg.com The carbanionic character of the carbon bound to magnesium makes the reagent extremely sensitive to protic substances, especially water. If water is present, the Grignard reagent will be rapidly protonated, leading to the formation of the corresponding hydrocarbon (in this case, heptylbenzene) and a magnesium hydroxide halide salt (Mg(OH)Br). tutorchase.comdoubtnut.comyoutube.com This side reaction consumes the Grignard reagent and prevents it from participating in the desired synthetic transformation. fiveable.me

Therefore, the most critical methodological consideration for the synthesis of heptylbenzene magnesium bromide is the strict maintenance of anhydrous (water-free) conditions . psiberg.comdoubtnut.comyoutube.com This is achieved through several practices:

Drying Glassware : All flasks, condensers, and addition funnels must be thoroughly dried before use, typically by heating in an oven or with a heat gun under vacuum or an inert atmosphere. tutorchase.com

Using Anhydrous Solvents : The ether solvent must be rigorously dried. This is often accomplished by distilling it from a drying agent, such as sodium metal with benzophenone indicator. quora.com

Inert Atmosphere : The reaction is conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture from the air from entering the reaction vessel. fiveable.me

Dry Reagents : The bromoheptylbenzene precursor and any activators used must also be free of water.

Failure to maintain anhydrous conditions is a common reason for the failure of Grignard reactions. wikipedia.orgtutorchase.com

Transmetalation Routes to Arylmagnesium Bromides (e.g., from Organolithium or Organozinc Precursors)

While direct synthesis from an aryl halide and magnesium is most common, arylmagnesium bromides can also be prepared through transmetalation. This process involves the exchange of a metal from one organometallic compound to another. This route can be particularly useful when the direct reaction is problematic or when a precursor organometallic is more readily available.

From Organolithium Precursors : An arylithium compound, such as heptylbenzene lithium, can be reacted with a magnesium salt like magnesium bromide (MgBr₂). The lithium and magnesium exchange, resulting in the formation of the desired arylmagnesium bromide and lithium bromide (LiBr). This is an equilibrium process, but it can be driven toward the products. researchgate.net

Ar-Li + MgBr₂ ⇌ Ar-MgBr + LiBr

From Organozinc Precursors : Similarly, organozinc compounds can undergo transmetalation with magnesium halides. The preparation of various organometallic reagents, including those of zinc and copper, often involves transmetalation steps. d-nb.infogoogle.com The relative electronegativity and reactivity of the metals drive the exchange process. This approach is part of a broader strategy in organometallic chemistry to generate specific reagents with desired reactivity and functional group tolerance. d-nb.info

Transmetalation routes offer an alternative for synthesizing Grignard reagents, especially in cases where functional group compatibility or precursor availability makes the direct method challenging.

Solution Phase Aggregation and Structural Dynamics of Arylmagnesium Bromides

The Schlenk Equilibrium and its Implications for Grignard Reagent Composition in Solution

The Schlenk equilibrium describes a fundamental reversible reaction that occurs in solutions of Grignard reagents. wikipedia.org It involves the disproportionation of an organomagnesium halide (RMgX) into a diorganomagnesium compound (R₂Mg) and a magnesium dihalide (MgX₂). wikipedia.orgacs.org

2 RMgX ⇌ MgX₂ + R₂Mg

This equilibrium means that a solution of heptylbenzene (B126430) magnesium bromide does not consist of a single chemical entity. Instead, it is a dynamic mixture of heptylbenzene magnesium bromide itself, diheptylbenzene magnesium, and magnesium bromide. wikipedia.orgacs.org The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. wikipedia.orgnih.gov

In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the equilibrium for arylmagnesium bromides generally favors the organomagnesium halide (ArMgBr). sci-hub.ru However, the presence of different species in solution has significant implications for the reagent's reactivity and the mechanism of its reactions. For instance, the addition of dioxane to a Grignard reagent solution can drive the equilibrium to the right by precipitating the magnesium dihalide as an insoluble complex, leaving the dialkylmagnesium compound in solution. wikipedia.orgwikipedia.org

The various magnesium-containing species present in the solution can participate in further aggregation, forming dimers, trimers, and even higher oligomers. wikipedia.orgacs.org This aggregation is particularly prevalent at higher concentrations. sci-hub.ru For example, at concentrations below 0.1 M in diethyl ether, alkyl- and arylmagnesium bromides and iodides are primarily monomeric, but as the concentration increases to 0.3 M, they are roughly a 50/50 mixture of monomers and dimers. sci-hub.ru

Solvation and Coordination States of Magnesium Centers in Heptylbenzene Magnesium Bromide

The magnesium centers in Grignard reagents are strong Lewis acids and readily coordinate with solvent molecules. In ethereal solvents, which are Lewis bases, the magnesium atom in heptylbenzene magnesium bromide is typically coordinated by two solvent molecules, resulting in a tetrahedral geometry. wikipedia.orgwikipedia.org This solvation is crucial for the stability and solubility of the Grignard reagent. quora.comquora.comvedantu.com

Effects of Lewis Basicity and Steric Hindrance of Ethereal Solvents

The nature of the ethereal solvent plays a critical role in the structure and reactivity of the Grignard reagent. acs.org Solvents like tetrahydrofuran (THF) are stronger Lewis bases than diethyl ether. sci-hub.ru This difference in basicity, or donicity, affects the Schlenk equilibrium and the degree of aggregation.

The greater donicity of THF leads to stronger coordination with the magnesium center. This strong coordination can compete with and disrupt the bridging of halide ions between magnesium atoms, which is a key feature of dimer and oligomer formation. sci-hub.ru Consequently, Grignard reagents like alkyl- and arylmagnesium chlorides are monomeric in the more strongly coordinating THF, whereas they exist as dimers in the less basic diethyl ether. sci-hub.ru For arylmagnesium bromides, such as heptylbenzene magnesium bromide, they are typically monomeric in THF and also in diethyl ether at concentrations below 0.1 M. sci-hub.ru

The steric bulk of the solvent can also influence the coordination state. While not the primary focus of the provided information, it is a recognized factor that can affect the accessibility of the magnesium center and, consequently, the reagent's reactivity.

Role of Halide and Organic Ligands in Bridging and Cluster Formation

In solution, the halide and organic ligands of Grignard reagents can act as bridging groups between two or more magnesium centers, leading to the formation of dimeric, oligomeric, and polymeric structures. wikipedia.orgacs.org This bridging is a form of Lewis acid-base interaction, where the halide's lone pair of electrons donates to a neighboring magnesium atom. acs.org

The tendency to form these bridged structures is influenced by the nature of the halogen. For instance, alkylmagnesium chlorides in diethyl ether form stable dimers, with the association being relatively insensitive to changes in concentration. sci-hub.ru Bromide and iodide bridges are comparatively weaker. sci-hub.ru

Computational studies on similar systems, like CH₃MgCl in THF, have shown that the Schlenk equilibrium proceeds through the formation of dinuclear species bridged by chlorine atoms. acs.org The solvent plays a crucial role in assisting this process, not just by stabilizing the magnesium complexes, but also by facilitating the rearrangement of ligands from terminal to bridging positions. acs.org While the most stable solvated form of the dinuclear intermediate may be unreactive, the dynamic exchange of solvent molecules allows for the formation of more reactive, highly solvated species that can proceed through the equilibrium. acs.orgacs.org

Characterization of Oligomeric and Polymeric Magnesium Species in Ethereal Solutions

The existence of oligomeric and polymeric species in Grignard reagent solutions has been confirmed through various experimental techniques. Ebullioscopic molecular weight measurements have been instrumental in determining the association factors of different Grignard reagents in both diethyl ether and THF. acs.orgacs.org These studies have revealed the presence of monomeric, dimeric, and higher oligomeric species, depending on the specific Grignard reagent, solvent, and concentration. acs.org

For example, at concentrations between 0.5 and 1.0 M in diethyl ether, many Grignard reagents exist primarily as dimers. sci-hub.ru Alkylmagnesium chlorides in diethyl ether are known to form stable dimers. wikipedia.orgsci-hub.ru While arylmagnesium bromides are generally monomeric at low concentrations in diethyl ether, they do show an increased tendency to associate as the concentration rises. sci-hub.ru

The general trend observed is that the degree of association increases with concentration. sci-hub.ru The complex interplay of the Schlenk equilibrium and these aggregation phenomena results in a solution containing a dynamic distribution of various magnesium-containing species.

Reaction Mechanisms and Pathways of Grignard Reagents

The reactions of Grignard reagents, such as heptylmagnesium bromide, are complex and can proceed through different mechanistic pathways. The exact mechanism is often dependent on a variety of factors including the substrate, the Grignard reagent itself, the solvent, and the temperature. The two primary competing mechanisms are polar (nucleophilic) addition and single electron transfer (SET).

Advanced Methodologies for Mechanistic and Kinetic Investigations

Computational Chemistry and Theoretical Studies

Computational chemistry has emerged as an indispensable tool for elucidating the complex reaction pathways of Grignard reagents. acs.orgacs.org Theoretical studies provide insights into transition states, energy profiles, and the influence of the solvent, which are often challenging to determine experimentally. For heptylphenylmagnesium bromide, these methods can model the impact of the heptyl group and the phenyl ring on its reactivity.

Density Functional Theory (DFT) for Transition State Analysis and Energy Profile Mapping

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of chemical systems, making it highly suitable for studying the mechanisms of Grignard reactions. researchgate.netnih.gov DFT calculations can map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.gov For the reactions of heptylphenylmagnesium bromide, DFT can be employed to analyze the transition states of its addition to various electrophiles, such as carbonyl compounds. nih.gov

The energy profile of the reaction provides crucial information about the reaction mechanism. For instance, in the addition of a Grignar d reagent to a carbonyl, DFT can help distinguish between a concerted polar mechanism and a stepwise single-electron transfer (SET) mechanism. researchgate.netcolab.ws The nature of the substituents on the Grignard reagent and the substrate can influence the preferred pathway. nih.gov In the case of heptylphenylmagnesium bromide, the electronic effects of the phenyl ring and the steric bulk of the heptyl group would be key factors in determining the transition state geometry and the activation energy of the reaction.

Computational studies on similar aryl Grignard reagents have shown that the reaction can proceed through various transition state structures, including cyclic and open conformations. nih.gov The specific pathway is often influenced by the solvent and the presence of aggregates (dimers, trimers, etc.) of the Grignard reagent. researchgate.net DFT calculations can model these different possibilities and predict the most energetically favorable route.

Table 1: Representative DFT-Calculated Parameters for Grignard Reactions

| Parameter | Description | Typical Values (kcal/mol) | Relevance to Heptylphenylmagnesium Bromide |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | 10 - 25 | A lower activation energy, influenced by the electron-donating nature of the heptyl group, would indicate a faster reaction rate. |

| Reaction Energy (ΔG_rxn) | The overall free energy change of the reaction. | -20 to -50 | A highly negative value suggests a thermodynamically favorable reaction. |

| Bond Distances in Transition State | The lengths of forming and breaking bonds at the transition state. | 1.5 - 2.5 Å | Provides insight into the synchronicity of the bond-forming and bond-breaking processes. |

Note: The values in this table are illustrative and based on general Grignard reactions. Specific values for heptylphenylmagnesium bromide would require dedicated DFT calculations.

Ab Initio Molecular Dynamics for Exploration of Conformational Space

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with electronic structure calculations performed "on-the-fly". youtube.comrub.deaps.org This method allows for the exploration of the dynamic behavior of molecules, including conformational changes and solvent effects, over time. youtube.comnih.gov For a flexible molecule like heptylphenylmagnesium bromide, with its long alkyl chain, AIMD is particularly useful for exploring its vast conformational space. youtube.com

The conformation of the heptyl group can influence the accessibility of the nucleophilic carbon atom and thus affect the stereoselectivity of the reaction. AIMD simulations can reveal the preferred conformations of the Grignard reagent in solution and how these conformations change during the course of a reaction. acs.org Furthermore, these simulations can provide insights into the role of solvent molecules in stabilizing different conformations and in participating directly in the reaction mechanism. acs.org

Explicit vs. Implicit Solvation Models in Mechanistic Computations

The solvent plays a critical role in Grignard reactions, influencing the solubility, stability, and reactivity of the reagent. wikipedia.orgreadthedocs.io Computational models must accurately account for these solvent effects. github.io Two primary approaches are used: explicit and implicit solvation models.

Explicit solvation models involve including a number of individual solvent molecules in the computational model. github.io This approach can capture specific solute-solvent interactions, such as hydrogen bonding and coordination to the magnesium center. acs.org For heptylphenylmagnesium bromide, explicit solvent molecules (e.g., tetrahydrofuran (B95107) or diethyl ether) would be included to model their coordination to the magnesium atom, which is known to be crucial for the stability and reactivity of Grignard reagents. acs.org

Implicit solvation models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orggithub.io These models are computationally less expensive than explicit models and are effective at capturing the bulk electrostatic effects of the solvent. github.io However, they may not fully account for specific, short-range interactions.

A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with an implicit continuum model for the bulk solvent, often provides a good balance between accuracy and computational cost. github.io

Prediction of Reactivity and Selectivity based on Electronic Structure

The electronic structure of heptylphenylmagnesium bromide, as calculated by methods like DFT, can be used to predict its reactivity and selectivity. Key electronic properties that influence reactivity include:

Charge Distribution: The partial negative charge on the carbon atom attached to the magnesium determines its nucleophilicity. A more negative charge generally leads to higher reactivity. The electron-donating heptyl group and the electron-withdrawing or -donating nature of substituents on the phenyl ring will modulate this charge.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of the HOMO of heptylphenylmagnesium bromide will indicate its ability to donate electrons (nucleophilicity), while the LUMO of the electrophile will indicate its ability to accept electrons. A smaller HOMO-LUMO gap between the Grignard reagent and the electrophile generally corresponds to a more facile reaction.

By analyzing these electronic properties, computational chemists can predict how heptylphenylmagnesium bromide will react with different electrophiles and can rationalize observed regioselectivity and stereoselectivity. nih.gov

Kinetic and Thermodynamic Characterization of Reaction Processes

Experimental studies are essential to validate the predictions of computational models and to provide quantitative data on reaction rates and equilibria.

Determination of Reaction Orders and Activation Energies

Understanding the kinetics of a reaction involving heptylphenylmagnesium bromide provides insights into the reaction mechanism. Key kinetic parameters include the reaction order and the activation energy.

The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be determined experimentally by measuring the reaction rate at different temperatures and applying the Arrhenius equation. masterorganicchemistry.com A lower activation energy corresponds to a faster reaction rate. For heptylphenylmagnesium bromide, the activation energy for its reaction with a given electrophile will be influenced by both the electronic nature of the phenyl ring and the steric hindrance of the heptyl group.

Table 2: Hypothetical Kinetic Data for the Reaction of Heptylphenylmagnesium Bromide with an Aldehyde

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) |

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.28 |

This is a hypothetical data set to illustrate how activation energy can be determined. An Arrhenius plot of ln(k) vs. 1/T would yield a straight line with a slope equal to -Ea/R.

By combining these advanced computational and experimental methodologies, a comprehensive understanding of the mechanistic and kinetic aspects of reactions involving magnesium;heptylbenzene (B126430);bromide can be achieved. This knowledge is invaluable for the rational design of synthetic routes and the optimization of reaction conditions to produce desired chemical products efficiently and selectively.

Analysis of Kinetic vs. Thermodynamic Control in Product Distribution

In the study of chemical reactions, the distribution of products can often be governed by two competing factors: kinetics and thermodynamics. The distinction is critical when a reaction can proceed through different pathways to yield multiple products. wikipedia.org A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products; the product that forms the fastest (i.e., via the pathway with the lowest activation energy) will be the major product. libretexts.org Conversely, a reaction is under thermodynamic control when the product distribution is determined by the relative stabilities of the products themselves. Given sufficient energy and time for the reaction to reach equilibrium, the most stable product will predominate. wikipedia.orglibretexts.org

Reaction conditions, particularly temperature and reaction time, are pivotal in determining which pathway is favored. wikipedia.org

Low temperatures and short reaction times typically favor the kinetic product. At low temperatures, reacting molecules have less energy, and it is more probable that they will overcome the lower activation energy barrier to form the kinetic product. The reverse reaction is often too slow to allow for equilibration. libretexts.org

High temperatures and long reaction times favor the thermodynamic product. Higher temperatures provide sufficient energy to overcome both activation barriers and, crucially, to allow the less stable kinetic product to revert to the intermediate and then form the more stable thermodynamic product. Over time, the reaction mixture equilibrates to favor the most stable species. libretexts.org

For a Grignard reagent such as Magnesium;heptylbenzene;bromide, this principle is well-illustrated in its reaction with α,β-unsaturated ketones. The reaction can proceed via two main pathways: a 1,2-addition across the carbonyl group to form an allylic alcohol (the kinetic product), or a 1,4-conjugate addition to the β-carbon to form a ketone (the thermodynamic product).

The 1,2-addition is generally faster due to the higher polarity of the carbonyl group. However, the resulting 1,4-adduct is often more stable. The bulky heptylbenzene group on the Grignard reagent could introduce significant steric hindrance, potentially influencing the ratio of 1,2- to 1,4-addition. Advanced analysis would involve systematic variation of reaction conditions and precise quantification of the product mixture, for instance by using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Below is a hypothetical data table illustrating the expected product distribution for the reaction of this compound with an α,β-unsaturated ketone under different temperature conditions, based on established principles of kinetic and thermodynamic control.

| Reaction Temperature (°C) | Reaction Time | Controlling Factor | 1,2-Addition Product (Kinetic) % | 1,4-Addition Product (Thermodynamic) % |

|---|---|---|---|---|

| -78 | Short | Kinetic | ~90% | ~10% |

| 0 | Short | Mixed | ~70% | ~30% |

| 35 (Refluxing THF) | Long | Thermodynamic | ~15% | ~85% |

Calorimetric Investigations of Reaction Enthalpies and Kinetics

Reaction calorimetry is a powerful technique for obtaining critical thermodynamic and kinetic data for chemical processes. acs.org For highly exothermic reactions like the formation of Grignard reagents, calorimetry is essential for ensuring process safety, particularly during scale-up, by quantifying heat release rates, reaction enthalpies (ΔH), and adiabatic temperature rise. hzdr.deresearchgate.net Advanced calorimeters, such as closed-system reaction calorimeters (RC1), provide more accurate data than measurements taken under reflux conditions by minimizing heat loss. hzdr.de

The formation of this compound from 1-bromo-4-heptylbenzene (B1272917) and magnesium metal is expected to be a strongly exothermic process. Calorimetric studies on analogous aryl Grignard reagents have confirmed this high exothermicity. hzdr.de The process typically involves an induction period, where the reaction is slow to start, followed by a rapid, autocatalytic phase where the heat release rate increases exponentially. hzdr.deprepchem.com This accumulation of unreacted halide during the induction period poses a significant safety risk, as a sudden initiation can lead to a thermal runaway. acs.org

By monitoring the heat flow in real-time, calorimeters allow for the determination of key parameters:

Reaction Enthalpy (ΔH): The total heat evolved per mole of reactant.

Heat Flow (q): The rate of heat release, which is directly proportional to the reaction rate. acs.org

Induction Time: The delay before the exothermic reaction begins in earnest.

Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase of the reaction mass if no heat were exchanged with the surroundings, a crucial parameter for safety assessment.

While specific data for this compound is not available, studies on similar systems provide valuable benchmarks. For example, the formation of Grignard reagents from various bromobenzene (B47551) derivatives in tetrahydrofuran (THF) has been investigated. hzdr.de The enthalpy of formation for these types of reagents is typically in the range of -320 to -380 kJ/mol. researchgate.net

The following interactive data table presents plausible thermokinetic data for the formation of this compound, derived from published findings on analogous aryl Grignard systems. hzdr.deresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Molar Reaction Enthalpy (ΔH) | -345 ± 15 kJ/mol | Indicates a highly exothermic reaction. researchgate.net |

| Typical Induction Time (at 70°C) | 5 - 15 minutes | Period of potential reactant accumulation. hzdr.de |

| Maximum Heat Flow (Lab Scale) | ~140 W/L | Defines the required cooling capacity. mt.com |

| Reaction Order (vs. Aryl Bromide) | First-order | Rate is directly proportional to the concentration of the aryl bromide. hzdr.de |

| Reaction Order (vs. Mg surface) | Zero-order (initially) | Rate is independent of magnesium concentration while surface area is in excess. hzdr.de |

These calorimetric data are fundamental for developing safe and efficient industrial-scale syntheses, allowing for the proper design of reactors and cooling systems to manage the significant heat generated during the formation of Grignard reagents like this compound.

Applications of Heptylbenzene Magnesium Bromide in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

Heptylbenzene (B126430) magnesium bromide serves as a powerful nucleophile, enabling the creation of new carbon-carbon bonds through various addition and coupling reactions.

Ring-Opening Additions to Cyclic Ethers (e.g., Epoxides)

Heptylbenzene magnesium bromide can open the strained ring of epoxides in a nucleophilic substitution reaction. youtube.comorganicchemistrytutor.com This reaction is a valuable method for creating longer-chain alcohols with a specific regiochemistry. The reaction proceeds via an SN2 mechanism, where the nucleophilic heptylbenzene group attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form an alkoxide. Subsequent acidic workup protonates the alkoxide to yield the alcohol. organicchemistrytutor.comlibretexts.org

In the case of unsymmetrical epoxides, the attack of the Grignard reagent generally occurs at the less sterically hindered carbon atom. organicchemistrytutor.comlibretexts.org This regioselectivity is a key feature of base-catalyzed epoxide opening. openstax.org For instance, the reaction with ethylene (B1197577) oxide allows for the extension of the carbon chain by two atoms, converting the Grignard reagent into a primary alcohol. libretexts.orgopenstax.org

Synthesis of Carboxylic Acids via Carbon Dioxide Addition

The reaction of heptylbenzene magnesium bromide with carbon dioxide (in the form of dry ice) provides a direct route to carboxylic acids. masterorganicchemistry.com The Grignard reagent adds to one of the C=O double bonds of carbon dioxide to form a magnesium carboxylate salt. libretexts.org Subsequent acidification protonates the carboxylate to yield the corresponding carboxylic acid. masterorganicchemistry.com This method is particularly useful for synthesizing aryl carboxylic acids, such as 2-heptylbenzoic acid from the corresponding aryl magnesium bromide.

Transition Metal-Catalyzed Cross-Coupling Reactions

Heptylbenzene magnesium bromide is a key coupling partner in several important transition metal-catalyzed reactions that form carbon-carbon bonds between different organic fragments.

Kumada-Corriu Cross-Coupling

The Kumada-Corriu coupling, or simply Kumada coupling, is a pioneering cross-coupling reaction that joins a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. researchgate.net Heptylbenzene magnesium bromide can be coupled with a variety of aryl or vinyl halides to produce biaryls or substituted alkenes, respectively. wikipedia.orgorganic-chemistry.org

The catalytic cycle typically involves the oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org Nickel catalysts, such as NiCl₂ complexes with phosphine (B1218219) ligands, are often employed due to their high efficiency and lower cost compared to palladium. organic-chemistry.orgnih.gov

| Grignard Reagent | Organic Halide | Catalyst | Product | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | 4-Chlorotoluene | Pd(dba)₂ / Imidazolium salt | 4-Methylbiphenyl | arkat-usa.org |

| Aryl magnesium bromide | Aryl/Alkenyl Bromides, Chlorides, Tosylates, Triflates | NiCl₂·dppp | Biaryl/Styrene derivatives | organic-chemistry.org |

Negishi Cross-Coupling and Related Zinc-Mediated Reactions

While the Negishi coupling classically involves the reaction of an organozinc compound with an organic halide, Grignard reagents like heptylbenzene magnesium bromide can be readily converted into the necessary organozinc species in situ. wikipedia.orgorganic-chemistry.org This is achieved through a process called transmetalation, where the Grignard reagent is treated with a zinc halide, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). beilstein-journals.orgorganic-chemistry.org

The resulting organozinc reagent is then used in a palladium- or nickel-catalyzed cross-coupling reaction with an organic halide. wikipedia.orgresearchgate.net This approach offers several advantages, including milder reaction conditions and greater functional group tolerance compared to the direct use of the more reactive Grignard reagents. researchgate.net The addition of substoichiometric amounts of zinc halides has been shown to mediate the palladium-catalyzed cross-coupling of Grignard reagents with aryl bromides, providing the coupled products in very good yields. organic-chemistry.org This zinc-mediated variant expands the utility of Grignard reagents in sophisticated cross-coupling strategies. researchgate.net

The mechanism of the Negishi coupling itself follows the standard catalytic cycle of oxidative addition, transmetalation (from zinc to palladium/nickel), and reductive elimination. researchgate.net This method is a powerful tool for C(sp³)–C(sp²) bond formation. nih.gov

Iron-Catalyzed Cross-Coupling and Homocoupling

Iron-catalyzed reactions have gained significant attention as a more sustainable and economical alternative to methods employing precious metals like palladium. These reactions facilitate the formation of carbon-carbon bonds by coupling organometallic reagents with organic halides.

In the context of heptylbenzene magnesium bromide, iron catalysis can drive two primary transformations: cross-coupling and homocoupling. In a cross-coupling reaction, the heptylbenzene group is transferred to an organic halide, forming a new, unsymmetrical product. For this to be efficient, the desired cross-coupling must outcompete the homocoupling side reaction, where two heptylbenzene groups combine to form 1,14-diphenyltetradecane.

Research has shown that the addition of ligands or additives can be crucial in directing the reaction towards the desired product. For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been effectively used as an additive in iron-catalyzed cross-coupling reactions between alkyl bromides and aryl Grignard reagents, leading to high yields of the cross-coupled product. researchgate.netasianpubs.org The slow addition of the Grignard reagent and the additive is often necessary to achieve optimal results. organic-chemistry.org

The mechanism of these iron-catalyzed reactions is thought to involve radical intermediates. organic-chemistry.org The iron catalyst can be a simple salt, such as iron(III) chloride, which is activated in situ by the Grignard reagent.

While specific data on the iron-catalyzed homocoupling of heptylbenzene magnesium bromide is not extensively detailed in the available literature, general methods for the iron-catalyzed homocoupling of various aromatic and alkyl bromides have been developed. These one-pot procedures often involve metallic magnesium and a catalytic amount of an iron salt, and they proceed without the need for pre-formed Grignard reagents or external oxidants, affording symmetrical hydrocarbons in moderate to excellent yields. nih.gov

Table 1: Illustrative Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents

| Alkyl Halide | Aryl Grignard Reagent | Catalyst | Additive | Yield (%) | Reference |

| 1-Bromododecane | Biphenylmagnesium bromide | FeCl₃ (5 mol%) | TMEDA | 92.3 | researchgate.netasianpubs.org |

| 1-Bromodecane | Biphenylmagnesium bromide | FeCl₃ (5 mol%) | TMEDA | 90.1 | researchgate.netasianpubs.org |

| 1-Bromoheptane | Biphenylmagnesium bromide | FeCl₃ (5 mol%) | TMEDA | 87.5 | researchgate.netasianpubs.org |

| 1-Bromohexane | Biphenylmagnesium bromide | FeCl₃ (5 mol%) | TMEDA | 85.2 | researchgate.netasianpubs.org |

This table illustrates the general conditions and yields for iron-catalyzed cross-coupling reactions analogous to those that would involve heptylbenzene magnesium bromide.

Regioselective and Chemoselective Transformations in Cross-Coupling

The ability to control the regioselectivity and chemoselectivity of a reaction is paramount in the synthesis of complex molecules. In cross-coupling reactions involving substrates with multiple reactive sites, a catalyst must selectively promote bond formation at the desired position.

For Grignard reagents like heptylbenzene magnesium bromide, iron catalysis has been shown to enable selective transformations. For example, iron catalysts can facilitate the selective monoalkylation of dichloroarenes, demonstrating regioselectivity. nih.gov This is particularly valuable when constructing molecules where precise substitution patterns are required.

Chemoselectivity, the preferential reaction of one functional group over another, is also a key feature of some iron-catalyzed cross-coupling reactions. These systems have been shown to be compatible with a variety of functional groups, such as esters, nitriles, and ethers, which might otherwise react with the Grignard reagent. acs.orgepa.gov This tolerance allows for the synthesis of more complex and functionalized molecules without the need for extensive protecting group strategies.

The choice of iron catalyst and reaction conditions, including the use of specific ligands, can significantly influence both the regioselectivity and chemoselectivity of the coupling process.

Stereoselective and Diastereoselective Synthetic Pathways

The construction of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Stereoselective and diastereoselective reactions involving Grignard reagents offer a direct route to such compounds.

Utilization of Chiral Ligands and Auxiliary Groups in Asymmetric Transformations

Asymmetric transformations aim to produce a single enantiomer of a chiral product. In the context of reactions with heptylbenzene magnesium bromide, this can be achieved by employing a chiral catalyst or a chiral auxiliary.

Chiral ligands, when coordinated to a metal center, can create a chiral environment that influences the stereochemical outcome of the reaction. In iron-catalyzed asymmetric cross-coupling reactions, chiral N-heterocyclic carbenes (NHCs) and bisphosphine ligands have emerged as effective stereodirecting groups. researchgate.netrsc.org These ligands can enable the enantioselective coupling of Grignard reagents with organic electrophiles. For instance, the first iron-catalyzed enantioselective cross-coupling of α-chloroesters with aryl Grignard reagents was achieved using a chiral bisphosphine ligand, yielding products with high enantioselectivity. acs.org

Chiral auxiliaries are another powerful tool for stereocontrol. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of a reaction, and are subsequently removed. While direct examples involving heptylbenzene magnesium bromide in this specific context are not prevalent in the reviewed literature, the general principle is well-established for Grignard additions to carbonyls and imines bearing chiral auxiliaries. figshare.com

Table 2: Examples of Chiral Ligands in Asymmetric Catalysis

| Ligand Type | Application | Metal Catalyst | Reference |

| Chiral Bisphosphine Ligands | Enantioselective cross-coupling of α-chloroesters with aryl Grignards | Iron | acs.org |

| Chiral N-heterocyclic Carbenes | General asymmetric catalysis | Various Metals | researchgate.netrsc.org |

This table provides examples of ligand classes that are instrumental in achieving stereoselectivity in metal-catalyzed reactions, which could be applied to transformations involving heptylbenzene magnesium bromide.

Advanced Analytical Characterization Techniques for Organomagnesium Bromides

Spectroscopic Methods for Structural and Electronic Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular and electronic architecture of organomagnesium bromides. They provide critical insights into the bonding, aggregation state, and the electronic environment of the magnesium center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Speciation and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for investigating the composition and structure of Grignard reagents in solution. While direct detection of the magnesium-bound carbon can be challenging, ¹H and ¹³C NMR provide invaluable information about the organic moiety and the influence of the magnesium halide.

In the context of heptylbenzene (B126430) magnesium bromide, ¹H NMR spectroscopy would reveal characteristic shifts in the resonances of the aromatic and heptyl protons compared to the parent heptylbenzene. These shifts are influenced by the electron-donating nature of the MgBr group and the dynamic exchange processes occurring in solution. For instance, the protons on the carbon alpha to the magnesium atom typically experience a significant upfield shift.

A key aspect of Grignard reagent chemistry that NMR helps to elucidate is the Schlenk equilibrium. wikipedia.orgbethunecollege.ac.in This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium dihalide (MgX₂). acs.org

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is highly dependent on the solvent, the nature of the organic group (R), and the halogen (X). acs.orgwikipedia.org In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), Grignard reagents tend to exist predominantly as monomers. acs.orgwikipedia.org In less basic solvents such as diethyl ether, association into dimeric and higher oligomeric species is more common. acs.org Variable-temperature NMR studies can provide thermodynamic and kinetic parameters for these exchange processes. For example, a study on the epimerization of chiral cyclopropylnitrile Grignard reagents demonstrated that the equilibrium constant for cis-trans isomerization is significantly larger in THF than in diethyl ether. wikipedia.org

Table 1: Representative ¹H NMR Chemical Shifts for Heptylbenzene

| Proton Assignment | Chemical Shift (ppm) |

| Aromatic Protons | ~7.10 - 7.30 |

| Benzylic Protons (α-CH₂) | ~2.60 |

| Methylene Protons (β-CH₂) | ~1.60 |

| Other Methylene Protons | ~1.30 |

| Terminal Methyl Protons (ω-CH₃) | ~0.90 |

| Note: The actual chemical shifts for heptylbenzene magnesium bromide would be influenced by the MgBr group and solvent. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates Detection

The formation of Grignard reagents is widely believed to involve single-electron transfer (SET) from the magnesium metal to the organic halide, generating radical intermediates. alfredstate.eduunp.edu.ar Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as these radical intermediates. wikipedia.orglibretexts.org

The mechanism of Grignard reagent formation can be depicted as follows:

R-X + Mg → [R-X]⁻•Mg⁺ → R• + MgX R• + MgX → RMgX

EPR spectroscopy can be used to trap and identify the transient alkyl or aryl radicals formed during the reaction. harvard.edu By using spin-trapping agents, which react with the short-lived radicals to form more stable paramagnetic adducts, the presence and structure of the radical intermediates can be confirmed. harvard.edu For instance, studies have utilized radical scavengers like 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO) to trap cycloheptyl radicals during the formation of cycloheptylmagnesium bromide, providing evidence for their existence as intermediates. harvard.edu

The application of EPR in studying the reactions of Grignard reagents can also reveal whether a reaction proceeds via a polar mechanism or a SET pathway. researchgate.net The detection of radical intermediates during a reaction involving a Grignard reagent would strongly suggest a SET mechanism. libretexts.org

X-ray Diffraction for Solid-State Molecular and Aggregate Structures

While Grignard reagents are typically used in solution, X-ray diffraction analysis of their crystalline forms provides definitive information about their molecular structure and aggregation states in the solid phase. wisc.edu These solid-state structures can offer valuable insights into the potential species present in solution. acs.org

Grignard reagents often crystallize as solvated monomers, dimers, or higher aggregates. acs.org For example, the crystal structure of ethylmagnesium bromide crystallized from diethyl ether revealed a monomeric species with the magnesium atom tetrahedrally coordinated to the ethyl group, a bromine atom, and two ether molecules. wisc.edu In contrast, crystallization from other solvents or with different organic groups can lead to bridged dimeric or polymeric structures. acs.org

For heptylbenzene magnesium bromide, a single-crystal X-ray diffraction study would elucidate the precise bond lengths and angles between the magnesium, bromine, and the heptylbenzene group, as well as the coordination of solvent molecules. This information is crucial for understanding the fundamental structure and bonding in this class of compounds. The structure of phenylmagnesium bromide has been shown to be a monomer with two coordinating ether ligands in the solid state. wikipedia.org

Table 2: Typical Coordination Geometries of Grignard Reagents in the Solid State

| Structural Type | Description | Example |

| Monomer | Tetrahedral Mg center coordinated to R, X, and two solvent molecules. | C₂H₅MgBr·2(C₂H₅)₂O wisc.edu |

| Dimer | Bridging halogen atoms connecting two Mg centers. | [C₂H₅MgBr(NEt₃)]₂ |

| Polymer | Extended chains with bridging halogens. | (RMgX)n |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com For organomagnesium compounds, techniques like electrospray ionization (ESI-MS) can be used to study the species present in solution.

ESI-MS studies of Grignard reagents have provided evidence for the existence of various aggregates and ate complexes in solution. researchgate.net For heptylbenzene magnesium bromide, mass spectrometry could be used to identify the parent ion, confirming its molecular weight, and to study its fragmentation pathways. The fragmentation pattern would likely involve cleavage of the C-C bonds in the heptyl chain and the C-Mg bond. Analysis of the isotopic pattern of the magnesium and bromine atoms would further confirm the elemental composition of the ions. GC-MS data for heptylbenzene shows a molecular ion peak and various fragment peaks corresponding to the loss of alkyl fragments. nih.gov

Chromatographic and Other Separatory Techniques for Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for monitoring the progress of reactions involving Grignard reagents and for the separation and analysis of the resulting products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for this purpose.

For the synthesis of heptylbenzene magnesium bromide, GC analysis of aliquots taken from the reaction mixture can be used to monitor the disappearance of the starting heptylbenzene bromide and the formation of byproducts such as the Wurtz coupling product (diheptylbenzene). acs.org After quenching the reaction, GC and GC-MS are invaluable for identifying and quantifying the desired product and any side products. acs.org The use of an internal standard in GC analysis allows for the accurate determination of reaction yields. acs.org

Various work-up procedures are employed to separate the desired product from the reaction mixture. Acid-base extractions are commonly used to remove unreacted magnesium and magnesium salts. youtube.com Subsequent purification by column chromatography or distillation can then be used to isolate the pure product. researchgate.net

Q & A

Basic: How is magnesium bromide synthesized, and what stoichiometric considerations are critical for purity?

Methodological Answer:

Magnesium bromide (MgBr₂) is synthesized via direct reaction of magnesium metal with bromine in anhydrous ether:

Key Steps:

- Use pure magnesium (99.9%) to avoid oxide/hydroxide impurities .

- Control bromine addition rate to prevent exothermic runaway reactions.

- Confirm stoichiometry via gravimetric analysis: 1 mol Mg reacts with 1 mol Br₂. Deviations >2% indicate incomplete reaction .

Purity Validation: - Anhydrous MgBr₂ should show no IR absorption bands for H₂O (3400–3600 cm⁻¹) .

Advanced: How does preparation temperature influence the solvating power of anhydrous MgBr₂?

Methodological Answer:

A 1939 study desolvated MgBr₂·6H₂O at 100–400°C under reduced pressure and tested solvation with ether. Results showed:

- No significant difference in solvation rates across temperatures (25°C, 1 atm).

- Proposed mechanism: MgBr₂’s ionic lattice reorganizes independently of prior thermal history, maintaining consistent Lewis acidity .

Experimental Design: - Use thermogravimetric analysis (TGA) to monitor mass loss during desolvation.

- Track solvation via mass gain under controlled ether vapor exposure .

Basic: What analytical methods determine the structure and ionic character of MgBr₂?

Methodological Answer:

- X-ray Diffraction (XRD): Confirms hexagonal crystal structure (P6₃/mmc space group) with Mg²⁺ ions in octahedral Br⁻ coordination .

- Conductivity Tests: Anhydrous MgBr₂ exhibits ionic conductivity >10⁻⁴ S/cm in molten state (711°C), confirming ionic bonding .

- Lewis Structure Analysis: Mg²⁺ loses 2 electrons; each Br⁻ gains 1 electron, validated via valence-shell electron-counting .

Advanced: How can contradictions in MgBr₂ thermochemical data be resolved?

Data Contradictions:

- ΔfH° (solid) ranges from -524.26 kJ/mol (NIST) to -490.41 kJ/mol (older studies).

Resolution Strategy: - Calorimetric Reassessment: Use solution calorimetry with HCl(aq) to measure enthalpy of dissolution.

- Error Sources: Impurities (e.g., MgO) skew results. Pre-purify MgBr₂ via sublimation (1250°C) .

Example Calculation:

Lattice energy deviations >5% indicate inconsistent datasets .

Basic: What safety protocols are essential for handling heptylbenzene-bromide derivatives?

Methodological Answer:

- Ventilation: Use fume hoods (heptylbenzene derivatives emit volatile organic compounds (VOCs)) .

- PPE: Nitrile gloves, goggles (bromides cause severe eye irritation; H315/H319 hazards) .

- Leak Detection: Gas chromatography-mass spectrometry (GC-MS) identifies VOC leaks at ppm levels .

Advanced: How does MgBr₂ function as a catalyst in position-specific triglyceride analysis?

Mechanistic Insights:

- MgBr₂ polarizes ester carbonyl groups, enhancing nucleophilic attack by Grignard reagents (e.g., heptylbenzene-MgBr) at sn-1/sn-3 positions .

Experimental Optimization: - Use 0.1–0.5 mol% MgBr₂ in THF at -20°C to minimize side reactions.

- Monitor regioselectivity via ¹³C NMR (carbonyl shifts at δ 170–175 ppm) .

Basic: What thermodynamic properties of MgBr₂ are critical for reaction design?

Key Data (NIST-JANAF Tables):

Advanced: How to optimize Grignard reagent synthesis using heptylbenzene and Mg/Br₂?

Methodological Answer:

- Reagent Preparation:

- Use dry ether (H₂O < 50 ppm) to prevent Mg passivation.

- Add heptylbromobenzene dropwise to Mg turnings (1:1 molar ratio) under N₂ .

- Yield Optimization:

- Monitor reaction exotherm (ideal: 35–45°C).

- Confirm reagent activity via quenching with D₂O; analyze ¹H NMR for deuterated heptylbenzene (δ 0.8–1.5 ppm) .

Basic: What spectroscopic techniques identify bromide impurities in heptylbenzene matrices?

Methodological Answer:

- Ion Chromatography (IC): Detects Br⁻ at LOD 0.1 ppm (column: Dionex IonPac AS22) .

- X-ray Fluorescence (XRF): Quantifies total Br content (accuracy ±2% for Z > 18) .

Advanced: What computational methods predict MgBr₂’s interaction with aromatic hydrocarbons?

Methodological Answer:

- DFT Calculations (B3LYP/6-31G):*

- Model Mg²⁺–π interactions with heptylbenzene (binding energy ~15–20 kJ/mol).

- Solvent effects (e.g., THF) reduce interaction strength by 30–40% .

Validation:

- Compare computed IR frequencies (C-Br stretch: 550–600 cm⁻¹) with experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.